Formetanate-d6, Hydrochloride

Description

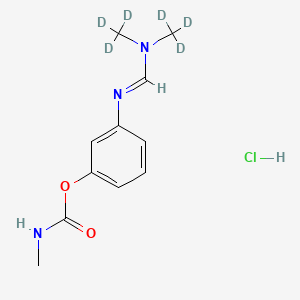

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[3-[[bis(trideuteriomethyl)amino]methylideneamino]phenyl] N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3;/h4-8H,1-3H3,(H,12,15);1H/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPKGPZHHQEODQ-HVTBMTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC(=C1)N=CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C=NC1=CC(=CC=C1)OC(=O)NC)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661985 | |

| Record name | 3-[(E)-({Bis[(~2~H_3_)methyl]amino}methylidene)amino]phenyl methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185240-24-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185240-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(E)-({Bis[(~2~H_3_)methyl]amino}methylidene)amino]phenyl methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Formetanate Hydrochloride As a Parent Compound in Scientific Inquiry

Formetanate (B1673542) hydrochloride is a carbamate (B1207046) insecticide and acaricide that has been the subject of various scientific studies. It functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects and mammals. t3db.ca This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing continuous nerve impulse transmission and ultimately, the death of the pest.

The compound's bifunctional structure, containing both a formamidine (B1211174) group and a carbamate ester, contributes to its high water solubility and environmental mobility. Due to its widespread use in agriculture to control pests like aphids, spider mites, and thrips on various crops, its environmental fate and toxicological effects have been areas of significant research interest. Studies have investigated its degradation pathways in soil and water, as well as its effects on non-target organisms. wpmucdn.com For instance, research has explored its interaction with human hemoglobin, suggesting potential structural changes that could impair oxygen transport. ijcce.ac.ir

The metabolism of formetanate hydrochloride in animals and plants involves processes like hydrolysis and oxidative demethylation. The parent compound itself is often the major component of the residue found on crops.

Significance of Deuterated Analogs in Modern Chemical and Biological Research

Deuteration Strategies and Methodologies

The strategic placement of deuterium atoms within the formetanate (B1673542) molecule is achieved through the use of isotopically labeled precursors in a controlled synthetic sequence.

The synthesis of this compound targets the two methyl groups of the dimethylamino moiety, as indicated by its IUPAC name: [3-[(E)-[bis(trideuteriomethyl)amino]methylideneamino]phenyl] N-methylcarbamate;hydrochloride. lgcstandards.com The general synthetic pathway for the non-labeled compound proceeds through a multi-step process that begins with meta-aminophenol and dimethylformamide.

For the deuterated analog, the synthesis is adapted to incorporate the deuterium labels at the desired positions. The key steps are:

Reaction of 3-aminophenol (B1664112) with a deuterated formylating agent, specifically a deuterated N,N-dimethylformamide equivalent, in the presence of a dehydrating agent like phosphorus oxychloride. This step forms the critical intermediate, N'-(3-hydroxyphenyl)-N,N-bis(trideuteriomethyl)formimidamide.

The resulting deuterated intermediate is then carefully purified to remove any unreacted precursors.

The purified intermediate is reacted with methyl isocyanate, which adds the N-methylcarbamate group to the phenolic oxygen.

Finally, treatment with hydrochloric acid yields the hydrochloride salt, this compound. chembk.com

This route ensures the specific deuteration pattern on the N,N-dimethylamino group, resulting in a d6-labeled compound.

The successful synthesis of this compound is critically dependent on the use of a deuterated precursor. The primary deuterated reagent is a d6-labeled version of N,N-dimethylformamide, where both methyl groups are fully deuterated (i.e., N,N-bis(trideuteriomethyl)formamide). The use of this reagent in the initial step of the synthesis is the core of the deuteration strategy, ensuring the six deuterium atoms are introduced into the final molecular structure. lgcstandards.com Other reagents, such as 3-aminophenol and methyl isocyanate, are typically used in their non-labeled forms.

Synthetic Routes for Specific Deuteration Patterns

Spectroscopic Characterization of Deuterated Analogs for Isotopic Confirmation

Following synthesis, the confirmation of the isotopic labeling and chemical structure is performed using standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the molecular structure and the location of the deuterium atoms. lgcstandards.com In a ¹H NMR spectrum of this compound, the characteristic signal for the N,N-dimethyl protons would be absent, confirming the successful replacement of hydrogen with deuterium at this position. Conversely, a ²H (Deuterium) NMR spectrum would show a signal corresponding to the chemical shift of the trideuteriomethyl groups.

Mass Spectrometry (MS) : MS is employed to confirm the molecular weight of the deuterated compound. lgcstandards.com The mass spectrum will show a molecular ion peak that corresponds to the mass of the d6-labeled molecule, which is higher than that of its non-deuterated counterpart. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, further confirming the elemental composition. lgcstandards.com

The table below summarizes the key chemical data for this compound.

Table 1: Chemical and Physical Properties of this compound| Property | Value | Source |

|---|---|---|

| CAS Number | 1185240-24-7 | lgcstandards.comlgcstandards.comscbt.com |

| Molecular Formula | C₁₁H₉D₆N₃O₂·HCl | lgcstandards.com |

| Molecular Weight | 263.75 g/mol | lgcstandards.comscbt.com |

| IUPAC Name | [3-[(E)-[bis(trideuteriomethyl)amino]methylideneamino]phenyl] N-methylcarbamate;hydrochloride | lgcstandards.com |

| Appearance | White to Pale Brown Solid | lgcstandards.com |

Isotopic Purity and Enrichment Assessment Techniques

Assessing the isotopic purity is essential to ensure the quality of the deuterated standard. This process quantifies the percentage of the compound that is correctly d6-labeled against the presence of non-deuterated (d0) or partially deuterated species.

High-resolution mass spectrometry (HRMS) is a primary technique for this assessment. researchgate.net By analyzing the mass distribution of the ions, HRMS can distinguish between and quantify the different isotopologues present in the sample. lgcstandards.comresearchgate.net The calculation of isotopic purity involves correcting the measured intensity of the representative isotopolog ions by accounting for the natural isotopic contributions from other atoms in the molecule (e.g., ¹³C). researchgate.net

Certificates of analysis for commercially available this compound report high levels of isotopic enrichment. lgcstandards.com

Table 2: Isotopic Purity and Characterization Data| Technique | Specification | Result | Source |

|---|---|---|---|

| NMR | Conforms to Structure | Conforms | lgcstandards.com |

| MS | Conforms to Structure | Conforms | lgcstandards.com |

| Isotopic Purity | >95% | >99.9% (d0 = 0.00%) | lgcstandards.com |

| Chemical Purity (HPLC) | >95% | 98.91% | lgcstandards.com |

This high isotopic purity is critical for its use as an internal standard, where a known concentration is added to a sample to correct for analytical variability and matrix effects during quantification by LC-MS/MS.

Iii. Advanced Analytical Methodologies Utilizing Formetanate D6, Hydrochloride

Development of Quantitative Analytical Methods for Formetanate (B1673542) Residues

The development of sensitive and selective analytical methods is crucial for the detection and quantification of formetanate residues in complex samples like agricultural products and environmental matrices. The use of Formetanate-d6, Hydrochloride as an internal standard is a cornerstone of many of these advanced methods, significantly enhancing their accuracy and reliability. alfa-chemistry.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the preferred technique for the analysis of polar and thermally labile pesticides like formetanate. researchgate.net The integration of this compound into these workflows addresses challenges such as matrix effects, where other components in the sample can suppress or enhance the analyte signal.

UPLC-MS/MS stands out for its high sensitivity, selectivity, and speed. researchgate.net This technique allows for the detection of formetanate at very low levels, often in the sub-parts-per-billion range. Research has demonstrated the successful application of UPLC-MS/MS for determining formetanate residues in various fruits. researchgate.netnih.gov A key aspect of these methods is the use of a rapid multiresidue method known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample extraction and cleanup, followed by UPLC-MS/MS analysis. researchgate.net

In a notable study, a UPLC-MS/MS method achieved a limit of quantitation (LOQ) for formetanate hydrochloride of 0.3 ng/g in fruit samples. researchgate.netnih.gov The use of an isotopically labeled internal standard like this compound is crucial in such sensitive analyses to correct for any analyte loss during sample preparation and to compensate for matrix-induced signal variations. For instance, a method for analyzing formetanate in high protein content pulses utilized Dimethoate-D6 as an injection internal standard to ensure accuracy. eurl-pesticides.eu While not Formetanate-d6, this highlights the principle of isotopic dilution in complex matrices.

A study on the simultaneous determination of formetanate and other pesticides in human urine by HPLC-MS/MS reported a limit of detection (LOD) of 0.3–0.6 ng/mL and a limit of quantitation (LOQ) of 1.0–2.0 ng/mL for the target analytes. researchgate.net This method utilized matrix-matched calibration curves to minimize matrix effects, a common practice in LC-MS/MS analysis. researchgate.netacs.org

Table 1: UPLC-MS/MS Method Performance for Formetanate Analysis in Fruit

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.1 ng/g | researchgate.netnih.gov |

| Limit of Quantitation (LOQ) | 0.3 ng/g | researchgate.netnih.gov |

| Recoveries | 95% - 109% | researchgate.netnih.gov |

While not as sensitive or selective as tandem mass spectrometry, LC-MS is still a valuable tool for the determination of formetanate residues. researchgate.net It offers a balance of performance and cost-effectiveness. Methods have been developed using LC-MS for the analysis of formetanate in various fruit samples. researchgate.netnih.gov

For example, an LC-MS method for formetanate hydrochloride in fruit achieved a target limit of detection (LOD) of 3.33 ng/g and a limit of quantitation (LOQ) of 10 ng/g. researchgate.netnih.gov The recoveries for this method were reported to be in the range of 95% to 109%. researchgate.netnih.gov The use of this compound as an internal standard in LC-MS methods is equally important to ensure accurate quantification, especially when dealing with complex sample matrices.

Table 2: LC-MS Method Performance for Formetanate Analysis in Fruit

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 3.33 ng/g | researchgate.netnih.gov |

| Limit of Quantitation (LOQ) | 10 ng/g | researchgate.netnih.gov |

| Recoveries | 95% - 109% | researchgate.netnih.gov |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Gas Chromatography-Electron Capture Detection (GC/ECD)

Gas chromatography with an electron capture detector (GC/ECD) is a well-established technique for the analysis of halogenated compounds and other electronegative species. measurlabs.comcdc.gov For the analysis of formetanate, a common approach involves the hydrolysis of the parent compound and its metabolites to 3-aminophenol (B1664112), which is then derivatized for GC/ECD analysis. pops.int This "common moiety method" allows for the determination of total residues convertible to 3-aminophenol. pops.int

The GC/ECD method is highly sensitive to compounds containing halogens, making it suitable for certain pesticide analyses. measurlabs.com However, its selectivity can be lower compared to mass spectrometric methods, and it is crucial to have efficient sample cleanup procedures to avoid interferences. cdc.govmdpi.com The use of an internal standard, while not isotopically labeled in the same way as in MS methods, is still important for quality control.

Electroanalytical Techniques and Sensor Development

Electroanalytical techniques offer a promising alternative to chromatographic methods for pesticide detection, providing advantages in terms of speed, cost-effectiveness, and potential for in-situ measurements. ceon.rscdmf.org.br Various electrochemical sensors have been developed for the determination of formetanate.

One approach involves the use of a boron-doped diamond electrode (BDDE) for the direct electrochemical detection of formetanate in fruit samples using square-wave voltammetry. mdpi.com This method achieved a detection limit of 3.7 × 10⁻⁷ mol/L. mdpi.com Another study reported the development of an electrochemical sensor based on a glassy carbon electrode modified with cobalt phthalocyanine (B1677752) functionalized multiwalled carbon nanotubes (CoPc-fMWCNT/GCE). cdmf.org.br This sensor demonstrated high sensitivity for formetanate, with a detection limit of 9.7 × 10⁻⁸ mol/dm³. cdmf.org.br

Enzyme-based biosensors have also been explored for formetanate detection. mdpi.com A biosensor utilizing the enzyme laccase immobilized on a gold electrode modified with gold nanoparticles was developed for the quantification of formetanate hydrochloride. ceon.rsmdpi.com These biosensors rely on the inhibition of the enzyme's activity by the pesticide, which can be measured electrochemically.

Table 3: Performance of Electroanalytical Methods for Formetanate Detection

| Technique/Sensor | Matrix | Limit of Detection (LOD) | Reference |

| Square-Wave Voltammetry with BDDE | Mango and Grape | 3.7 × 10⁻⁷ mol/L | mdpi.com |

| CoPc-fMWCNT/GCE | Mango and Grape | 9.7 × 10⁻⁸ mol/dm³ | cdmf.org.br |

| Laccase-based Biosensor | Fruits | Not specified | ceon.rsmdpi.com |

Immunological Assays for Residue Detection

Immunological assays, such as the enzyme-linked immunosorbent assay (ELISA), provide a rapid and high-throughput screening method for pesticide residues. kyoto-wu.ac.jp These assays are based on the specific binding of antibodies to the target analyte. While specific ELISA kits for formetanate are not widely detailed in the provided search results, the development of immunoassays for other pesticides demonstrates the potential of this technique. kyoto-wu.ac.jpacs.org

The development of such an assay for formetanate would involve producing antibodies that specifically recognize the formetanate molecule. The sensitivity and specificity of the assay would be critical performance parameters. acs.org For instance, an ELISA for imidacloprid (B1192907) in apples showed good correlation with conventional HPLC analysis. acs.org The successful application of immunoassays often requires sample extraction and dilution to minimize matrix effects. acs.org

Role of this compound as an Internal Standard in Quantitative Analysis

The primary function of this compound in quantitative analysis is to act as an internal standard. An internal standard is a known concentration of a compound, chemically similar to the analyte, added to a sample. numberanalytics.com This allows for the correction of variations that can occur during sample preparation and instrumental analysis. numberanalytics.com Stable isotope-labeled internal standards, such as this compound, are considered the gold standard, especially for mass spectrometry-based methods, because they co-elute with the analyte and exhibit nearly identical chemical behavior, yet are distinguishable by their mass. chromatographyonline.com

Matrix effects are a significant challenge in mass spectrometry, where components of a sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. numberanalytics.comchromatographyonline.com These effects are particularly pronounced in complex samples like agricultural products, honey, and biological fluids. numberanalytics.comresearchgate.net

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate these matrix effects. chromatographyonline.com Because the deuterated standard has physical and chemical properties nearly identical to the non-labeled formetanate, it experiences the same matrix effects during ionization. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement caused by the matrix is effectively canceled out. chromatographyonline.com This approach has been shown to significantly improve the accuracy and reliability of quantitative results in various complex matrices. chromatographyonline.comresearchgate.net For instance, in the analysis of human urine and blood for formetanate and other pesticides, the use of matrix-matched calibration curves or internal standards is crucial to minimize matrix effects and ensure accurate quantification. researchgate.net Studies have demonstrated that when matrix effects were assessed, the use of an internal standard resulted in values between 95% and 104%, indicating a significant reduction in interference. researchgate.net

The incorporation of this compound as an internal standard significantly enhances the precision and accuracy of analytical methods. chromatographyonline.comresearchgate.net Precision, which refers to the closeness of repeated measurements, is improved because the internal standard corrects for random errors that may occur during the analytical process, such as variations in injection volume. chromatographyonline.com Accuracy, or the closeness of a measured value to the true value, is improved by correcting for systematic errors, including those arising from matrix effects and incomplete sample recovery. chromatographyonline.com

Research has shown that methods employing internal standards exhibit better reproducibility. researchgate.net For example, in the analysis of basic drugs in human serum, the use of an internal standard method greatly improved reproducibility compared to an external standard method. researchgate.net In the determination of formetanate and its metabolites in human urine, a method utilizing matrix-matched calibration curves achieved good precision with intra-day and inter-day relative standard deviations (RSD) below 11%. researchgate.net Similarly, another study on human blood samples reported intra-day RSDs from 3.2% to 8.6% and inter-day RSDs from 4.8% to 9.2%, indicating high precision. researchgate.net The recoveries, a measure of accuracy, in these studies were also within acceptable ranges, typically between 88.1% and 108.4%. researchgate.net

| Matrix | Analyte | Precision (%RSD) | Accuracy (Recovery %) | Reference |

|---|---|---|---|---|

| Human Urine | Formetanate & Metabolites | <11% (Intra- and Inter-day) | 89.1%–108.4% | researchgate.net |

| Human Blood | Formetanate & Metabolites | 3.2%–8.6% (Intra-day), 4.8%–9.2% (Inter-day) | 88.1%–103.5% | researchgate.net |

| Agricultural Products | Formetanate Hydrochloride | 1.3%–5.4% | 92.3%–103% | researchgate.netnih.gov |

This compound plays a crucial role in the standardization of multi-residue pesticide analysis methods. eurl-pesticides.eu These methods are designed to detect and quantify a large number of pesticides simultaneously in a single analytical run, which is essential for monitoring food safety and environmental contamination. researchgate.netshimadzu.com The complexity of these analyses, often involving diverse chemical classes of pesticides and various sample matrices, necessitates robust standardization to ensure reliable and comparable results. shimadzu.comfoxscientific.com

The use of deuterated internal standards like this compound helps to standardize the analytical procedure by compensating for variations that can affect different analytes to varying degrees. eurl-pesticides.eu In a multi-residue method for analyzing pesticides in high protein content pulses, various deuterated compounds, including Dimethoate-d6, were used as internal standards to ensure the accuracy of the results for a wide range of pesticides, including formetanate hydrochloride. eurl-pesticides.eu Similarly, in the analysis of pesticides in honey, a modified QuEChERS extraction method coupled with GC-MS/MS was validated according to SANTE guidelines, demonstrating the importance of standardized methods for complex matrices. shimadzu.com These standardized methods are crucial for regulatory purposes, where adherence to maximum residue limits (MRLs) must be accurately determined. researchgate.netepa.gov

Enhancement of Analytical Precision and Accuracy

Method Validation Parameters for Deuterated Standards

For an analytical method using a deuterated standard to be considered reliable, it must undergo rigorous validation. Key validation parameters include the limits of detection (LOD) and quantitation (LOQ), and the linearity of the calibration curve.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. sciencepublishinggroup.com These parameters are crucial for assessing the sensitivity of an analytical method.

In the analysis of formetanate, various methods have reported a range of LOD and LOQ values depending on the technique and matrix. For instance, a study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of formetanate hydrochloride in fruit samples reported an LOD of 0.1 ng/g and an LOQ of 0.3 ng/g. nih.govresearchgate.net Another method for agricultural products established an LOQ of 0.01 mg/kg. researchgate.netnih.gov In the analysis of human urine, the LODs for formetanate and its metabolites were between 0.3–0.6 ng/mL, with LOQs between 1.0–2.0 ng/mL. researchgate.net For human blood samples, even lower limits were achieved, with LODs of 0.05–0.12 ng/mL and LOQs of 0.15–0.4 ng/mL. researchgate.net

| Matrix | Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|---|

| Fruit | LC-MS/MS | 0.1 ng/g | 0.3 ng/g | nih.govresearchgate.net |

| Fruit | LC-MS | 3.33 ng/g | 10 ng/g | nih.govresearchgate.net |

| Agricultural Products | LC-MS/MS | - | 0.01 mg/kg | researchgate.netnih.gov |

| Human Urine | HPLC-MS/MS | 0.3–0.6 ng/mL | 1.0–2.0 ng/mL | researchgate.net |

| Human Blood | UPLC-MS/MS | 0.05–0.12 ng/mL | 0.15–0.4 ng/mL | researchgate.net |

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by constructing a calibration curve, which plots the instrument response against known concentrations of the analyte. sciencepublishinggroup.com The performance of the calibration curve is often assessed by the coefficient of determination (R²), which should ideally be close to 1. researchgate.netsciencepublishinggroup.com

In methods utilizing this compound as an internal standard, the calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This approach helps to ensure linearity even in the presence of matrix effects. researchgate.net For the analysis of formetanate and its metabolites in human urine, matrix-matched calibration curves showed excellent linearity with R² values above 0.99 over a concentration range of 1.0 to 200 ng/mL. researchgate.net Similarly, a study on human blood samples reported coefficients of determination above 0.996 for linear ranges from 0.5 to 1000 ng/mL. researchgate.net Another study on basic drugs in human serum using an internal standard method achieved good calibration curves with regression coefficients greater than 0.998 in the range of 5-160 µg/mL. researchgate.net

Reproducibility, Repeatability, and Intermediate Precision

The reliability of an analytical method is fundamentally defined by its precision, which is assessed at three levels: repeatability, intermediate precision, and reproducibility. nihs.go.jp Repeatability, or intra-assay precision, measures the agreement of results for a homogenous sample analyzed multiple times under the same conditions (same analyst, same equipment, short time interval). nihs.go.jp Intermediate precision assesses variations within a single laboratory, such as on different days or with different analysts or equipment. nihs.go.jp Reproducibility evaluates the consistency of results across different laboratories, which is the ultimate test of a method's transferability. nihs.go.jp

For the analysis of formetanate hydrochloride, a relative standard deviation (RSD) for repeatability of 1.4% and for reproducibility of 1.8% has been reported, indicating high precision of the analytical method. researchgate.net In another study, the intra- and inter-day precision for formetanate hydrochloride analysis in agricultural products showed relative standard deviations ranging from 1.3% to 5.4%. researchgate.net These values are well within the acceptable limits, which are often set at a relative standard deviation of less than or equal to 20%. eurl-pesticides.eu

The precision of a method is crucial for establishing its limit of quantitation (LOQ). Generally, the precision at the LOQ should have a relative standard deviation of about 10%. nihs.go.jp For formetanate analysis, LOQs as low as 0.01 mg/kg in various agricultural products and 0.3 ng/g in fruits have been achieved with high precision. researchgate.netnih.gov

Table 1: Precision Data for Formetanate Hydrochloride Analysis

| Precision Parameter | Matrix | RSD (%) | Reference |

|---|---|---|---|

| Repeatability | Fruit Samples | 1.4 | researchgate.net |

| Reproducibility | Fruit Samples | 1.8 | researchgate.net |

| Intra-day Precision | Agricultural Products | 1.3 - 5.4 | researchgate.net |

| Inter-day Precision | Agricultural Products | 1.3 - 5.4 | researchgate.net |

| Repeatability (at LOQ) | Various | ≤ 20 | eurl-pesticides.eu |

This table showcases the high level of precision achieved in various studies for the analysis of formetanate hydrochloride, a key indicator of method reliability.

Recovery Studies and Extraction Efficiency

Recovery studies are essential to evaluate the accuracy of an analytical method by determining the proportion of the analyte of interest that is successfully extracted from the matrix and measured. The extraction efficiency of a method directly impacts the accuracy of the final reported concentration. For formetanate hydrochloride, various extraction techniques have been developed and validated, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method being widely adopted due to its simplicity and effectiveness. researchgate.netnih.gov

Studies have demonstrated excellent recovery rates for formetanate hydrochloride in a variety of complex matrices. For instance, in fruit samples, recoveries have been reported to range from 95% to 109%. researchgate.netnih.gov In a comprehensive study of ten different agricultural products, including brown rice, soybean, spinach, and fruits, the average recovery of formetanate hydrochloride was between 92.3% and 103%. researchgate.net Another study focusing on high protein content pulses reported recovery results for formetanate hydrochloride within the acceptable range of 70-120%. eurl-pesticides.eu

The use of an isotopically labeled internal standard like this compound is particularly beneficial in these studies as it helps to correct for any analyte loss during the extraction and cleanup steps, thereby improving the accuracy of the recovery assessment. The extraction efficiency can be influenced by the chosen solvent and the specific cleanup steps employed. For example, acetonitrile (B52724) is a commonly used extraction solvent for formetanate hydrochloride due to the compound's stability in it. researchgate.net Purification of the crude extract is often achieved using materials like ethylenediamine-N-propyl silylation silica (B1680970) gel and graphite (B72142) carbon. researchgate.net

Table 2: Recovery of Formetanate Hydrochloride in Various Matrices

| Matrix | Spiking Level | Average Recovery (%) | Analytical Method | Reference |

|---|---|---|---|---|

| Fruits (general) | Not specified | 95 - 109 | LC-MS, LC-MS/MS | researchgate.netnih.gov |

| Brown Rice | MRL/0.01 mg/kg | 92.3 - 103 | LC-MS/MS | researchgate.net |

| Soybean | MRL/0.01 mg/kg | 92.3 - 103 | LC-MS/MS | researchgate.net |

| Spinach | MRL/0.01 mg/kg | 92.3 - 103 | LC-MS/MS | researchgate.net |

| Cabbage | MRL/0.01 mg/kg | 92.3 - 103 | LC-MS/MS | researchgate.net |

| Potato | MRL/0.01 mg/kg | 92.3 - 103 | LC-MS/MS | researchgate.net |

| Apple | MRL/0.01 mg/kg | 92.3 - 103 | LC-MS/MS | researchgate.net |

| Orange | MRL/0.01 mg/kg | 92.3 - 103 | LC-MS/MS | researchgate.net |

| Lime | MRL/0.01 mg/kg | 92.3 - 103 | LC-MS/MS | researchgate.net |

| Nectarine | MRL/0.01 mg/kg | 92.3 - 103 | LC-MS/MS | researchgate.net |

| Green Tea | MRL/0.01 mg/kg | 92.3 - 103 | LC-MS/MS | researchgate.net |

| Pome, Citrus, Stone Fruits | 0.1x to 1x Tolerance | 89 - 99 | LC | nih.gov |

| High Protein Pulses | 0.010 mg/kg | 70 - 120 | LC-MS/MS | eurl-pesticides.eu |

This table provides a summary of recovery data from different studies, demonstrating the high extraction efficiency of analytical methods for formetanate hydrochloride across a wide range of food matrices.

Robustness Assessment of Analytical Protocols

The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters. numberanalytics.com A robust method ensures reliability and accuracy even when faced with minor deviations in experimental conditions that can occur during routine analysis. numberanalytics.com Assessing robustness is a critical part of method validation, providing confidence in the method's performance across different laboratories and over time. numberanalytics.com

For analytical protocols involving this compound, robustness testing would typically involve evaluating the impact of slight changes in parameters such as the mobile phase composition, pH, column temperature, and flow rate in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The stability of this compound and the unlabeled analyte under various storage and handling conditions is also a key aspect of robustness. researchgate.net

While specific robustness studies for methods using this compound are not extensively detailed in the public literature, the successful application of these methods in large-scale monitoring programs suggests a high degree of robustness. researchgate.netnih.gov For example, a method used to analyze thousands of fruit samples for formetanate hydrochloride residues, which was based on the QuEChERS protocol and LC-MS/MS, demonstrated consistent performance, implying its robustness. researchgate.netnih.gov European regulatory bodies have also concluded that analytical methods for formetanate are sufficiently robust for monitoring residues in various matrices like soil, water, and plant-based foods. nih.gov

Table 3: Potential Parameters for Robustness Testing of Formetanate Analysis

| Parameter Category | Specific Parameter | Potential Variation |

|---|---|---|

| LC Conditions | Mobile Phase Composition | ± 2% organic content |

| pH of Aqueous Phase | ± 0.2 units | |

| Column Temperature | ± 5 °C | |

| Flow Rate | ± 5% | |

| Sample Preparation | Extraction Time | ± 10% |

| pH of Extraction Solvent | ± 0.5 units | |

| MS Conditions | Ionization Source Temperature | ± 10 °C |

| Collision Energy | ± 2 eV |

This table outlines typical parameters that would be intentionally varied during a robustness assessment of an LC-MS/MS method for formetanate analysis, ensuring the method's reliability under slightly modified conditions.

Iv. Environmental Fate and Degradation Studies of Formetanate Hydrochloride and Implications for Deuterated Analog Tracking

Hydrolytic Degradation Pathways

Hydrolysis is a primary route of dissipation for formetanate (B1673542) hydrochloride in aqueous environments. epa.gov The rate and outcome of this process are significantly dependent on the pH of the surrounding medium.

The stability of formetanate hydrochloride is highly pH-dependent. regulations.gov It is very susceptible to hydrolytic transformation under neutral and basic (alkaline) conditions, while acidic conditions lead to slower degradation. pops.intpublications.gc.cahc-sc.gc.ca

Acidic Conditions (pH < 6): In acidic environments (pH 4.8 to 5.2), formetanate hydrochloride exhibits high persistence with slow and insignificant hydrolysis. regulations.govregulations.gov Studies have shown that under acidic conditions (pH 2.6), the compound shows negligible decomposition even after several weeks. acs.org At a pH of 5, the reported half-life (DT50) is 65 days at 22°C. chemicalbook.com

Neutral Conditions (pH ≈ 7): As the pH approaches neutrality, the rate of hydrolysis increases significantly. At pH 7, the estimated half-life is 45.2 days at 25°C. nih.gov Another study reported a DT50 of 23 hours at pH 7 and 22°C. chemicalbook.com In aquatic photolysis studies, the half-life at pH 7 was 7.9 hours. pops.int

Alkaline Conditions (pH > 7): Under alkaline conditions, hydrolysis is rapid. acs.org The estimated half-life at pH 8 is 4.5 days (25°C). nih.gov At pH 9, the DT50 is reported to be as short as 2 hours at 22°C. chemicalbook.com In aquatic photolytic studies at pH 9, the half-life was 1.1 hours. pops.int One study determined a half-life of 14.4 hours at pH 7.6 and 33°C, and a much shorter half-life of 3.9 hours at pH 12.6 and 20°C. wpmucdn.comnih.gov

Other environmental factors such as temperature, the presence of other substances, and concentration can also affect the rate of hydrolysis. msu.edu

Interactive Data Table: Hydrolytic Half-life of Formetanate Hydrochloride at Various pH Levels

| pH | Temperature (°C) | Half-life (DT50) | Source(s) |

| 2.6 | 20 | Negligible decomposition after several weeks | acs.org |

| 5 | 22 | 65 days | chemicalbook.com |

| 7 | 22 | 23 hours | chemicalbook.com |

| 7 | 25 | 45.2 days | nih.gov |

| 7.6 | 33 | 14.4 hours | wpmucdn.comnih.gov |

| 8 | 25 | 4.5 days | nih.gov |

| 9 | 22 | 2 hours | chemicalbook.com |

| 12.6 | 20 | 3.9 hours | wpmucdn.comnih.gov |

Formetanate hydrochloride possesses two key functional groups: a formamidine (B1211174) group and a carbamate (B1207046) group. wpmucdn.com Studies have shown that the formamidine group is more susceptible to hydrolysis, particularly under basic conditions, than the carbamate group. wpmucdn.comnih.gov This selective degradation means that decomposition products retaining the carbamate structure may persist in the environment. wpmucdn.com The carbamate moiety was found to be more stable, with its longevity potentially exceeding six months due to its resistance to base-promoted degradation. wpmucdn.comnih.gov This differential stability is critical as it suggests that even after the parent compound has degraded, breakdown products with potential pesticidal activity from the intact carbamate group may remain. wpmucdn.com

Influence of pH and Environmental Factors on Hydrolysis Kinetics

Photolytic Transformation Processes

Phototransformation, or the breakdown of a chemical by light, is another significant degradation pathway for formetanate hydrochloride in both soil and water. pops.intpublications.gc.cahc-sc.gc.ca It is particularly rapid under neutral and alkaline conditions. pops.intpublications.gc.cahc-sc.gc.ca Some research suggests that the process may be a light-catalyzed hydrolysis rather than direct photolysis. pops.int

In aquatic environments, photolytic half-lives were found to be 7.9 hours at pH 7 and 1.1 hours at pH 9. pops.int However, at pH 5, the process is much slower, with a half-life of 666 hours. pops.int

On the surface of a sandy loam soil (pH 5.9), the soil photolysis half-life was less than 3 days. epa.govpops.int Another source indicates a photolytic degradation DT50 on the soil surface of 16.3 hours. agropages.com

Studies combining advanced oxidation processes, such as sonolysis and photocatalysis with catalysts like titanium dioxide (TiO2) and iron ions (Fe3+), have been explored to enhance the degradation of formetanate hydrochloride in water. researchgate.net While the combination with TiO2 showed a negative synergistic effect, the use of Fe3+ in sonophotocatalysis was found to be beneficial, enhancing mineralization. researchgate.net

Biodegradation Mechanisms in Environmental Compartments

Microbial degradation is a key process in the dissipation of formetanate hydrochloride. epa.gov It is readily biodegradable, with metabolism data suggesting a half-life of less than one week. epa.gov Soil biotransformation occurs quickly, which means formetanate hydrochloride is unlikely to persist in soil or water after application. pops.intpublications.gc.cahc-sc.gc.ca The degradation by hydrolysis is also rapid in soil, with a reported DT50 of 1 to 9 days under both aerobic and anaerobic conditions in laboratory and field settings. agropages.com

Identification and Characterization of Environmental Transformation Products

The degradation of formetanate hydrochloride leads to the formation of several transformation products. In general, no major transformation products were reported to be formed in significant quantities during its breakdown in soil and water. pops.intpublications.gc.cahc-sc.gc.ca

However, specific studies have identified several metabolites:

Hydrolysis of the formamidine group is a primary pathway, leading to the formation of a carbamate degradant that is more persistent. wpmucdn.com

Photolysis in water can yield four main products: the formaminophenol, the 3-aminophenyl carbamate, the formamino compound, and 3-hydroxyphenyl methylcarbamate, which results from oxidative deamination. chemicalbook.com

In plants and animals, formetanate is metabolized through hydrolytic deamination to a formyl derivative, which is then hydrolyzed at the carbamate ester to a phenolic product. This phenol (B47542) can be deformylated to 3-aminophenol (B1664112) and then acetylated to 3-acetamidophenol. chemicalbook.com

In an unaged soil column leaching study, unidentified polar transformation products accounted for 60% of the radioactivity recovered in the leachate, with the parent compound and identified hydrolytic products making up the rest. pops.int

Mobility and Dissipation in Soil and Water Systems

Formetanate hydrochloride is very soluble in water and is considered to have moderate mobility in most soils. pops.intpublications.gc.cahc-sc.gc.ca However, its mobility is influenced by soil properties, such as organic matter content. pops.int

In a laboratory study, formetanate hydrochloride was mobile in loamy sand with low organic matter, but its mobility decreased in soils with higher organic matter content, being slightly mobile in low organic sandy loam and relatively immobile in loamy sand and sandy loam with 2.3% and 2.5% organic matter, respectively. pops.int

Field studies indicate that due to its rapid degradation, formetanate hydrochloride generally remains within the top 6 inches of soil. epa.gov

Modeling studies predict that only low concentrations are likely to reach surface water, and no residues are expected to be found in groundwater under most conditions. pops.intpublications.gc.cahc-sc.gc.ca However, due to its higher persistence in acidic conditions, there is a potential concern for groundwater in areas with acidic soils. regulations.gov

The dissipation of formetanate hydrochloride from plant surfaces has also been studied. In one study on tomatoes and cucumbers in both greenhouse and open-field conditions, the half-life ranged from 4.25 to 4.53 days. researchgate.net

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies that utilize the high reactivity of hydroxyl radicals (•OH) to degrade and mineralize persistent organic pollutants. These processes are particularly relevant for treating water contaminated with pesticides like formetanate hydrochloride. The investigation into the degradation of formetanate hydrochloride via AOPs offers crucial insights into its environmental persistence and provides a foundational understanding for tracking its deuterated analog, Formetanate-d6, Hydrochloride, in remediation studies.

Sonolysis and Photocatalysis

Sonolysis and photocatalysis have been identified as effective AOPs for breaking down formetanate hydrochloride in aqueous solutions.

Sonolysis employs high-frequency ultrasound to generate acoustic cavitation, which is the formation and violent collapse of microscopic bubbles. This process creates localized hot spots with extreme temperatures and pressures, leading to the thermal dissociation of water molecules into highly reactive hydroxyl radicals. researchgate.net Studies using a 213 kHz ultrasound frequency have demonstrated the capability of sonolysis to degrade formetanate hydrochloride. researchgate.netmdpi.com

Photocatalysis utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which becomes activated upon absorbing light energy, typically in the UV spectrum. This activation generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals. researchgate.net Research has shown that photocatalysis, using either heterogeneous catalysts like TiO₂ or homogeneous catalysts like iron(III) ions (Fe³⁺), is an effective method for degrading formetanate hydrochloride. researchgate.netnih.gov

The specific degradation rates for these individual processes have been quantified in scientific studies, highlighting their potential for water treatment.

Interactive Data Table: Individual Degradation Rates of Formetanate Hydrochloride

| Process | Catalyst | Ultrasound Frequency | Degradation Rate (x 10⁻⁷ M min⁻¹) |

| Sonolysis | None | 213 kHz | 5.1 researchgate.netmdpi.comnih.gov |

| Photocatalysis | TiO₂ (1 g/L) | N/A | 32.6 researchgate.netmdpi.comnih.gov |

| Photocatalysis | Fe³⁺ | N/A | 10.1 mdpi.com |

Synergistic Effects of Combined Oxidation Techniques

The combination of different AOPs can produce synergistic effects, where the total degradation efficiency is greater than the sum of the individual processes. omu.edu.trnih.gov This enhancement is often attributed to an increased generation of reactive radicals. nih.gov The combined application of sonolysis and photocatalysis, known as sonophotocatalysis, has been specifically studied for the remediation of formetanate hydrochloride.

The synergistic or antagonistic outcome of sonophotocatalysis depends heavily on the catalyst employed. Research reveals that when combining sonolysis with TiO₂ photocatalysis, the degradation rate of formetanate hydrochloride was lower than that of photocatalysis alone, indicating a negative synergistic (antagonistic) effect with a synergy index of 0.7. researchgate.netmdpi.comresearchgate.net

Conversely, when sonolysis was combined with a homogeneous Fe³⁺ catalyst, a significant positive synergistic effect was observed. researchgate.net The degradation rate of the combined US + UV + Fe³⁺ process was substantially higher than the sum of the individual processes, yielding a synergy index of 1.6. researchgate.netnih.gov This synergistic enhancement was also observed in the mineralization of the compound, as confirmed by total organic carbon (TOC) analysis. researchgate.net

Interactive Data Table: Synergistic Effects in Combined Degradation of Formetanate Hydrochloride

| Combined Process | Catalyst | Degradation Rate (x 10⁻⁷ M min⁻¹) | Synergy Index* | Effect |

| Sonophotocatalysis | TiO₂ (1 g/L) | 28.1 researchgate.netmdpi.comnih.gov | 0.7 researchgate.netmdpi.com | Antagonistic |

| Sonophotocatalysis | Fe³⁺ | 40.9 researchgate.netmdpi.comnih.gov | 1.6 researchgate.net | Synergistic |

Note: The synergy index is calculated by dividing the rate constant of the combined process by the sum of the rate constants of the individual processes. An index greater than 1 indicates synergy.

These findings demonstrate that while combined AOPs can offer enhanced degradation, the process conditions and catalyst choice are critical factors. The detailed kinetic data from these studies are essential for optimizing remediation strategies and validating the use of this compound as a precise tracer for monitoring the efficacy of these advanced environmental technologies.

V. Metabolic and Toxicokinetic Investigations of Formetanate Hydrochloride in Non Human Organisms

Non-Human Animal Metabolism and Excretion Profiles

The metabolic fate and toxicokinetic properties of formetanate (B1673542) hydrochloride have been investigated in several non-human animal species to understand its absorption, distribution, metabolism, and excretion patterns. These studies are crucial for assessing the potential risks associated with this compound.

Formetanate hydrochloride is characterized by its rapid and extensive absorption following oral administration in mammals. Studies in rats have demonstrated that the compound is quickly absorbed and subsequently excreted. nih.gov Following a single oral dose of radiolabelled formetanate hydrochloride to rats, approximately 75% of the dose was excreted in the urine within the first 12 hours, with peak concentrations observed at 6 hours. nih.gov Within a 24-hour period, around 80% of the administered dose was eliminated through urine and 6% through feces. nih.gov After 72 hours, only a small fraction, about 2%, of the radiolabel was retained in the body, indicating no significant tendency for bioaccumulation. nih.gov

In lactating goats administered 14C-labeled formetanate hydrochloride orally for 10 days, a similar rapid excretion pattern was observed. nih.gov Between 80% and 90% of the dose was excreted in the urine within 24 hours of the last administration, with fecal excretion accounting for 1.3% to 6.6%. nih.gov Tissue distribution studies have shown that the liver tends to have the highest concentrations of the compound. pops.int Placental transfer of 14C-labeled material has been demonstrated in rats, with a small percentage of the administered dose recovered from fetuses. epa.gov Additionally, transfer of the compound into maternal milk has been confirmed. epa.gov

Table 1: Elimination Kinetics of Formetanate Hydrochloride in Rats

| Time Post-Administration | Percentage of Dose Excreted (Urine) | Percentage of Dose Excreted (Feces) |

|---|---|---|

| 12 hours | 75% | - |

| 24 hours | 80% | 6% |

The metabolism of formetanate hydrochloride in animals primarily involves processes of hydrolysis and oxidative demethylation. In rats, a significant portion (60-80%) of the urinary excretory products consists of water-soluble conjugates. nih.gov The primary metabolites identified include m-formamino-phenyl-N-methylcarbamate, m-aminophenol, and m-formaminophenol. pops.int Other identified aglycones (the non-sugar part of a glycoside) in rat urine include 3-hydroxyformanilide and 3-formamidophenyl-N-methylcarbamate. nih.govherts.ac.uk In houseflies, about 84% of injected formetanate was metabolized within 4 hours, with the major metabolite being 3'-hydroxyformanilide. nih.gov It has been noted that the metabolites are significantly less toxic than the parent compound in acute oral lethality tests. pops.int

Table 2: Major and Minor Metabolites of Formetanate Hydrochloride in Animals

| Metabolite Name | Species Detected In | Classification |

|---|---|---|

| m-formamino-phenyl-N-methylcarbamate | Rat | Major |

| m-aminophenol | Rat | Major |

| m-formaminophenol | Rat | Major |

| 3-hydroxyformanilide | Rat, Housefly | Major |

| 3-formamidophenyl-N-methylcarbamate | Rat | Minor |

Investigations into the residue dynamics of formetanate hydrochloride have been conducted in various non-human biological matrices. In lactating goats, radiolabeled formetanate hydrochloride in milk reached a plateau of 0.46 ppm two days after exposure began. nih.gov Interestingly, the parent formetanate compound was not identified in ruminant and poultry metabolism studies. regulations.gov The metabolites that were identified in dairy milk, liver, and kidneys have been determined not to be of significant toxicological concern. regulations.gov In rats, very little tissue storage of formetanate was detected, with urinary recoveries ranging from 67% to 92% and fecal excretion from 4% to 20%. epa.gov

Identification of Major and Minor Metabolites

Plant Metabolism Studies

The metabolism of formetanate hydrochloride has also been examined in various plants to understand its behavior and breakdown within plant systems.

Formetanate hydrochloride can be taken up by plants. Studies on strawberries have shown that the application of formetanate hydrochloride can lead to reduced photosynthesis rates and a decrease in mesophyll conductance. nih.gov Research on apple trees indicated that formetanate hydrochloride could have a positive effect on net photosynthesis. ashs.org In rotational crops grown in soil containing formetanate residues, uptake of the compound has been demonstrated. epa.gov There is an indication that there might be a delay in the uptake and translocation of the compound within the plant before its effects are observed. usu.edu

The metabolism of formetanate in plants proceeds through hydrolysis and oxidative demethylation. The parent compound, formetanate hydrochloride, has been identified as the major component of the residue on various crops, including peaches, for different pre-harvest intervals. regulations.gov Studies on alfalfa, lemon, and orange seedlings indicate a similar metabolic pathway, with the resulting metabolites containing the formamidine (B1211174) moiety. regulations.gov While formetanate is often the major residue, it can undergo considerable metabolism, leading to several metabolites found in small quantities. researchgate.net

Uptake and Translocation within Plant Tissues

Enzymatic Biotransformation Mechanisms

The primary mechanism of action for formetanate hydrochloride in non-human organisms is the inhibition of the enzyme acetylcholinesterase (AChE). cymitquimica.comepa.gov As a carbamate (B1207046) insecticide, it functions by carbamylating acetylcholinesterase at synaptic junctions. This process disrupts the normal breakdown of the neurotransmitter acetylcholine (B1216132), leading to its accumulation in the synaptic cleft. epa.gov The resulting overstimulation of cholinergic receptors leads to neurotoxicity in target pests. The biotransformation of formetanate can also involve hydrolysis of its carbamate group, which results in less toxic metabolites.

In vitro studies are crucial for elucidating the direct effects of formetanate hydrochloride on enzyme systems, isolating the interactions from broader physiological responses. Research has consistently shown that its primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme vital for the normal functioning of the nervous system. epa.govpublications.gc.capops.int

The mechanism of inhibition involves the reversible carbamylation of the AChE enzyme, which prevents it from hydrolyzing acetylcholine. This inhibitory action is the basis for its insecticidal and acaricidal properties. cymitquimica.com Studies using isolated tissue preparations have confirmed that the observed physiological effects are directly linked to AChE inhibition. For instance, research on guinea pig ileum demonstrated that formetanate produced potent stimulating actions. epa.gov However, these effects were entirely attributed to the accumulation of acetylcholine resulting from cholinesterase inhibition, indicating no direct action on cholinergic receptors themselves. epa.gov

The inhibition of AChE by formetanate is a well-established principle utilized in the development of biosensors for its detection in various samples. mdpi.com The in vitro reproduction of this inhibition allows for selective monitoring of formetanate and other neurotoxic insecticides. mdpi.com In an acute neurotoxicity study with rats, formetanate hydrochloride was shown to inhibit cholinesterase activity across all measured compartments, including the brain, whole blood, and plasma, at the time of peak effect. pops.int This inhibition, however, is typically reversible, with enzyme function recovering over time. pops.int

Table 1: Summary of In Vitro Enzyme Modulation Findings for Formetanate Hydrochloride

| Enzyme System | Organism/Preparation | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | General (Pests) | Inhibition | Carbamylation of the enzyme at synaptic junctions. | cymitquimica.com |

| Acetylcholinesterase (AChE) | Guinea Pig Ileum | Stimulating contractions of the ileum. | Effect attributed entirely to acetylcholine accumulation from AChE inhibition. | epa.gov |

| Cholinesterase (ChE) | Rat (Brain, Whole Blood, Plasma) | Inhibition of ChE activity. | Reversible inhibition of the enzyme. | pops.int |

| Acetylcholinesterase (AChE) | General (for Biosensor application) | Inhibition. | The basis for multianalyte selective monitoring in vitro. | mdpi.com |

Comparative studies have been conducted to understand the differential sensitivity and enzymatic response to formetanate hydrochloride across various non-human species. These investigations are essential for assessing potential ecological risks and for extrapolating toxicological data.

A key comparative in vitro metabolism study was performed using preparations from humans, mice, rats, and dogs. nih.gov The study found no significant metabolic differences between the species and did not identify any unique human metabolites. nih.gov However, when assessing the inhibition of acetylcholinesterase (AChE), the dog was identified as the most sensitive species. nih.gov

Studies in laboratory animals have consistently used cholinesterase inhibition as the primary endpoint for toxicological assessment. epa.gov In rats, young animals have been observed to be more sensitive than adults following oral exposure, exhibiting more pronounced effects on cholinesterase. publications.gc.capops.int

Further comparative research involved evaluating formetanate hydrochloride alongside other N-methyl carbamate insecticides (carbaryl, carbofuran, methiocarb, methomyl, oxamyl, and propoxur) in adult male rats. science.govcdc.gov These studies characterized the dose-response relationships for the inhibition of both red blood cell (RBC) and brain cholinesterase, providing a comparative context for formetanate's potency. cdc.gov For formetanate, the level of inhibition in the brain and red blood cells did not differ significantly over time. researchgate.net

Table 2: Comparative Enzymatic Inhibition and Toxicity of Formetanate Hydrochloride

| Comparison Type | Species/Organisms | Finding | Reference |

|---|---|---|---|

| Interspecies Sensitivity (AChE Inhibition) | Rat, Dog | The dog was identified as the most sensitive species. | nih.gov |

| Interspecies Metabolism (in vitro) | Human, Mouse, Rat, Dog | No major metabolic differences observed between species. | nih.gov |

| Age-Related Sensitivity (ChE Inhibition) | Rat (Young vs. Adult) | Young animals were more sensitive with more pronounced ChE inhibition. | publications.gc.capops.int |

| Comparative Toxicity vs. Other Pesticides | Vibrio fischeri | Formetanate showed the highest toxicity compared to Carbofuran, Cyromazine, and Fenamiphos in this bioassay. | |

| Comparative Toxicity vs. Other Pesticides | Daphnia magna | D. magna was found to be a more sensitive test system than V. fischeri. | |

| Comparative Inhibition vs. Other Carbamates | Rat (Brain & RBC ChE) | Inhibition profiles were established and compared with 6 other N-methyl carbamates. | science.govcdc.gov |

Vi. Ecological Impact Assessments and Environmental Monitoring

Aquatic Ecosystem Dynamics

The behavior of formetanate (B1673542) hydrochloride in aquatic environments is influenced by its chemical properties and various environmental factors, particularly pH.

Formetanate hydrochloride's fate in aquatic systems is largely dictated by its high water solubility and its susceptibility to hydrolysis. regulations.gov Its persistence is significantly dependent on the pH of the water. regulations.gov In acidic conditions, the compound is highly persistent, while it degrades readily in neutral and alkaline environments. regulations.gov Laboratory studies show that in aqueous solutions at 25°C, the estimated half-life is 45.3 days at a pH of 7 and shortens to 4.5 days at a pH of 8. nih.gov

The residue of concern in drinking water assessments is the parent formetanate hydrochloride compound. regulations.gov Due to rapid degradation under most environmental conditions, it is considered unlikely to persist in water following application. pops.int Furthermore, studies on bluegill sunfish indicate a low bioconcentration factor, suggesting that formetanate hydrochloride has a low tendency to bioaccumulate in fish and other aquatic organisms. epa.govepa.gov

In dark aerobic natural sediment-water systems, formetanate demonstrated very low persistence. nih.gov It breaks down into several major metabolites, including 3-HPDMF, 3-FAPMC, and 3-HF, all of which also exhibit low persistence. nih.gov

Environmental modeling is a key tool for estimating potential concentrations of formetanate hydrochloride in water bodies. The U.S. Environmental Protection Agency (EPA) has modeled Estimated Drinking Water Concentrations (EDWCs) for different environmental conditions. regulations.gov These models account for the compound's differing persistence based on pH. regulations.gov

Modeling efforts have produced distinct concentration estimates for surface water and groundwater. For surface water under neutral/alkaline conditions, the maximum EDWC for acute dietary exposure was estimated at 5.33 ppb. regulations.gov For groundwater, which assumes more acidic conditions where the compound is more persistent, the maximum EDWC was estimated at 19.32 ppb. regulations.gov Canadian regulatory modeling, using the Pesticide Root Zone Model/Exposure Analysis Modeling System (PRZM/EXAMS), predicted that formetanate hydrochloride is unlikely to leach into groundwater and that concentrations in surface water would be low. pops.int

However, some analyses suggest that initial EPA models may have overestimated environmental concentrations by not fully accounting for factors like foliar dissipation, which has a reported half-life of 8.7 days for total residues on citrus leaves. regulations.gov

| Water System Type | Assumed Condition | Maximum Estimated Concentration (ppb) |

|---|---|---|

| Surface Water | Neutral/Alkaline pH | 5.33 |

| Groundwater | Acidic pH | 19.32 |

Fate and Distribution in Surface and Groundwater Systems

Terrestrial Ecosystem Dynamics

In the terrestrial environment, the persistence, mobility, and effects of formetanate hydrochloride on non-target organisms are primary areas of assessment.

Formetanate hydrochloride is considered to have moderate to very high mobility in soil, based on its chemical properties and laboratory studies. nih.govpops.int A thin-layer chromatography study classified it as mobile in silty clay loam soils. nih.gov Despite its mobility, field studies have shown that the compound degrades rapidly and tends to remain within the top 6 inches of the soil. epa.gov

Persistence in soil is closely linked to pH, similar to its behavior in water. regulations.gov It is more persistent in acidic soils. regulations.govregulations.gov The compound undergoes rapid biotransformation in soil, making it unlikely to persist long after application under typical conditions. pops.int The soil photolysis half-life is less than three days, and the biodegradation half-life is estimated to be less than one week. epa.gov Volatilization from soil is not expected to be a significant dissipation pathway. epa.gov

| Dissipation Pathway | Half-Life |

|---|---|

| Soil Photolysis | <3 days |

| Biodegradation | <1 week |

The impact of formetanate hydrochloride on organisms other than the intended pests is a critical component of its ecological risk profile.

Based on toxicological data, formetanate hydrochloride is classified as highly toxic to birds on an acute oral basis and slightly toxic on a subacute dietary basis. epa.govherts.ac.uk Ecological risk assessments use a quotient method, comparing exposure estimates to toxicity values to generate a Risk Quotient (RQ). An RQ exceeding the Level of Concern (LOC) of 1.0 indicates potential risk.

While acute RQs for birds were generally below 0.2 and not of concern for non-endangered species, chronic risk assessments raised concerns. epa.gov Chronic RQs for birds ranged from 2 to 5, exceeding the LOC. epa.govepa.gov These findings suggest a potential for chronic effects, including reproductive concerns, in avian populations exposed to the compound. epa.gov

| Risk Type | Toxicity Classification | Risk Quotient (RQ) Range | Level of Concern (LOC) | Concern Identified |

|---|---|---|---|---|

| Acute | High (oral) | <0.2 | N/A | No |

| Chronic | Slightly Toxic (subacute) | 2 to 5 | 1.0 | Yes |

Effects on Non-Target Organism Populations

Aquatic Invertebrates and Fish

Formetanate hydrochloride has been identified as a substance with notable toxicity to aquatic life. greenbook.net Regulatory evaluations consistently classify it as toxic to aquatic organisms, necessitating risk-reduction measures to protect these environments. publications.gc.ca

Available data indicates that the compound is highly toxic to freshwater invertebrates and ranges from moderately to slightly toxic to freshwater fish on an acute basis. epa.gov Chronic toxicity studies with freshwater fish have shown that growth and development are the most sensitive endpoints. epa.gov For estuarine and marine ecosystems, formetanate hydrochloride is considered moderately toxic to invertebrates. epa.gov

The acute toxicity of formetanate hydrochloride to specific aquatic species has been quantified in laboratory studies. These studies determine the concentration of a substance that is lethal to 50% of a test population (LC50) or causes a non-lethal effect in 50% of a test population (EC50) over a specified period.

Acute Toxicity of Formetanate Hydrochloride to Aquatic Organisms

| Species | Common Name | Endpoint | Concentration (mg/L) | Exposure Time | Reference |

|---|---|---|---|---|---|

| Daphnia magna | Water Flea | EC50 | 0.086 | 48 hours | |

| Lepomis macrochirus | Bluegill | LC50 | 2.7 | 96 hours | |

| Oncorhynchus mykiss | Rainbow Trout | LC50 | 1.2 | Not Specified |

Due to the identified risks, particularly to freshwater invertebrates, mitigation measures such as buffer zones are required to minimize potential exposure from agricultural runoff or spray drift. publications.gc.capops.int Modeling has been used to predict the environmental concentrations in surface waters, which helps in establishing these protective buffer zones. publications.gc.capops.int

Pollinator Insect Populations

The impact of pesticides on pollinators, especially bees, is a significant environmental concern. Formetanate hydrochloride is recognized as being toxic to bees that are exposed to direct treatment. greenbook.net It is classified as a material with high acute toxicity to pollinators. foe.org

Research has quantified the lethal dose for honey bees, providing a measure of its direct toxicity. The acute contact lethal dose to 50% of a population (LD50) is a key metric in this assessment. Studies have also investigated its effects on honey bee larvae, finding that larvae may be less sensitive to the compound than adult bees. nih.gov A study on honeybee larvae determined a lethal concentration (LC50) of 206.01 mg of active ingredient per kg of diet, while also noting that exposure induced oxidative stress. nih.gov

Toxicity of Formetanate Hydrochloride to Honey Bees (Apis mellifera)

| Life Stage | Endpoint | Value | Unit | Notes | Reference |

|---|---|---|---|---|---|

| Adult | Acute Contact LD50 | 9.2 | µg/bee | Classified as highly toxic. | uga.edu |

| Larva | Dietary LC50 (72h) | 206.01 | mg a.i./kg diet | Exposure via diet under laboratory conditions. | nih.gov |

To mitigate risks, pesticide labels include specific instructions, such as prohibiting application while bees are actively visiting the treatment area. greenbook.net The residual toxicity, or the time a pesticide remains harmful on a surface after application, is another important factor. For formetanate, this period can be less than two hours to more than 14 hours depending on the formulation and application rate. uga.eduoregonstate.edu

Monitoring Programs for Environmental Contaminants

Monitoring programs are essential for tracking the presence of pesticide residues in the environment and in food commodities. In the United States, the U.S. Department of Agriculture's (USDA) Pesticide Data Program (PDP) has been instrumental in this effort. regulations.gov The PDP has collected data on formetanate hydrochloride residues in various fruits, including grapefruit, oranges, nectarines, apples, and pears. regulations.govregulations.gov These samples are collected from distribution centers and prepared in a manner that simulates consumer practices, providing residue data that reflects "dinner plate" levels. regulations.gov

In Europe, monitoring strategies have also been established. Analytical methods are available to detect formetanate residues in various environmental matrices. nih.gov Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a common technique used for this purpose. nih.gov These methods have been developed to quantify formetanate in soil, water, and air, with specific limits of quantification (LOQ) established for each. nih.gov

Analytical Methods for Environmental Monitoring of Formetanate

| Matrix | Analytical Method | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| Soil | LC-MS/MS | 0.01 mg/kg | nih.gov |

| Surface, Drinking, and Groundwater | LC-MS/MS | 0.05 µg/L | nih.gov |

| Air | LC-MS/MS | 1.11 x 10-4 mg/m3 | nih.gov |

Environmental fate and effects modeling, such as the PRZM/EXAMS models used by the EPA, helps to estimate environmental concentrations in water bodies, which are then used in dietary risk assessments. federalregister.gov These models have estimated peak concentrations in surface water resulting from agricultural applications. regulations.govfederalregister.gov

Vii. Conclusion and Future Research Directions

Current Understanding and Research Gaps Pertaining to Formetanate-d6, Hydrochloride and its Parent Compound

Formetanate (B1673542) hydrochloride is a carbamate (B1207046) insecticide that functions by inhibiting acetylcholinesterase, a key enzyme in the nervous system. This mode of action is characteristic of N-methyl carbamate pesticides. regulations.gov The parent compound, formetanate, is the primary residue of concern in plants. regulations.govpops.int In contrast, the parent compound was not found in studies on ruminant and poultry metabolism. regulations.govpops.int

A significant area of ongoing research revolves around the metabolism of formetanate. In orange seedlings, for instance, formetanate is slowly broken down, with several metabolites identified, including demethylformetanate and various phenol (B47542) derivatives. oup.com When administered orally to rats, formetanate hydrochloride is quickly absorbed and excreted, primarily through urine as water-soluble metabolites. pops.int The main metabolites identified in these studies were m-formamino-phenyl-N-methylcarbamate, m-aminophenol, and m-formaminophenol, all of which were found to be significantly less toxic than the parent compound. pops.int

Despite this knowledge, research gaps remain. A comprehensive understanding of the complete metabolic pathways in a wider range of plant species and environmental conditions is still needed. Further investigation into the long-term environmental fate of formetanate's metabolites is also crucial. mdpi.com Additionally, while the acute toxicity of formetanate is well-documented, there is a need for more research on potential chronic effects, especially concerning non-target organisms.

A key application of this compound is its use as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accurate quantification of formetanate residues in various samples. researchgate.net

Table 1: Key Properties of this compound and its Parent Compound

| Property | This compound | Formetanate Hydrochloride (Parent) |

| Molecular Formula | C11H10ClD6N3O2 | C11H16ClN3O2 |

| Molecular Weight | 263.75 g/mol aablocks.com | 257.72 g/mol nih.gov |

| Primary Use | Internal standard in analytical testing. | Insecticide and acaricide. chemicalbook.comontosight.ai |

| Mode of Action | Not applicable (used for analysis) | Acetylcholinesterase inhibitor. |

Potential for Novel Applications of Deuterated Formetanate Analogs in Chemical and Biological Research

The use of deuterated compounds, like this compound, extends beyond their role as internal standards. The deliberate replacement of hydrogen with deuterium (B1214612), a stable isotope, can significantly alter a molecule's properties, opening up new avenues for research. ontosight.ainih.gov This process, known as deuteration, can slow down metabolic processes, a phenomenon that has been leveraged in drug discovery to improve the pharmacokinetic profiles of medications. ontosight.ainih.govnih.gov

In the context of formetanate, novel deuterated analogs could be synthesized to probe its metabolic fate in greater detail. By strategically placing deuterium atoms at different positions on the molecule, researchers could track how it is broken down by enzymes in various organisms and environmental compartments. This could provide a clearer picture of its degradation pathways and the formation of metabolites.

Furthermore, deuterated formetanate analogs could be instrumental in mechanistic studies. The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than the C-H bond, can be used to identify the rate-determining steps in its mode of action and metabolic degradation. Such studies would offer fundamental insights into how formetanate interacts with its biological targets.

The application of deuterated compounds is also expanding into fields like materials science, with uses in improving the longevity of semiconductors and fiber-optic cables. isowater.com While direct applications for deuterated formetanate in these areas are not immediately apparent, it highlights the broader potential of isotopic labeling in scientific research. isowater.com

Methodological Advancements and Emerging Technologies in Analysis and Environmental Fate Studies

The analysis of formetanate and its residues is continuously evolving, driven by advancements in analytical instrumentation and methodologies. Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the preferred techniques for the identification and quantification of carbamates like formetanate in complex matrices such as fruit samples. researchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that streamlines the extraction of pesticide residues from food products. researchgate.netlcms.czlabrulez.com

In the realm of environmental fate studies, there is a growing emphasis on developing predictive models to better assess the transport and degradation of pesticides. acs.orgnih.gov However, a significant gap often exists between data derived from these models and real-world field data. mdpi.com Future efforts will likely focus on bridging this gap by integrating more complex environmental variables and validating models with extensive field monitoring.

Furthermore, there is a push for the development of more sensitive and selective detection methods. nih.gov This includes the exploration of novel sensor technologies and the refinement of existing analytical techniques to achieve lower detection limits and handle increasingly complex sample matrices. cdmf.org.br The development of physiologically based kinetic (PBK) models is another area of advancement, aiming to better predict the absorption, distribution, metabolism, and excretion of chemicals like pesticides in humans and other organisms. eu-parc.eu

Q & A

Q. What are the critical safety protocols for handling Formetanate-d6 Hydrochloride in laboratory settings?

Formetanate-d6 Hydrochloride requires strict safety measures due to its carcinogenic potential and toxicity. Researchers must:

- Use NIOSH/MSHA-approved respirators with full-face protection when exposure exceeds 20 ppm, and wear chemical-resistant gloves, goggles, and lab coats .

- Implement emergency decontamination procedures, including immediate flushing with water for 15+ minutes upon skin/eye contact .

- Store the compound in cool, ventilated, locked containers away from incompatible materials (e.g., moisture, oxidizers) .

Q. How can researchers validate the purity and stability of Formetanate-d6 Hydrochloride in analytical workflows?

Methodological validation should include:

- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm, adapting parameters from clonidine hydrochloride assays .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions to identify degradation kinetics and byproducts .

Q. What regulatory guidelines apply to Formetanate-d6 Hydrochloride in environmental toxicity studies?

The EPA’s Interim Reregistration Eligibility Decision (IRED) outlines requirements for:

- Assessing soil degradation pathways (e.g., hydrolysis, microbial activity) and aquatic toxicity thresholds .

- Reporting metabolite profiles and ecotoxicological impacts on non-target species (e.g., Daphnia magna, earthworms) .

Advanced Research Questions

Q. How can factorial experimental design optimize Formetanate-d6 Hydrochloride formulations for controlled-release applications?

Researchers should: